(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)7-15-5-4-9(6-15)8-16/h1-3,9,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVFGJONAOVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2,6-difluorobenzyl group and a hydroxymethyl group. Its unique structure contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor, impacting metabolic pathways relevant to disease processes. The binding affinity and specificity for target enzymes are crucial for its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in inflammatory and metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| COX-1 | 0.05 | Inhibition of PGE2 production |
| COX-2 | 0.04 | Anti-inflammatory activity |
These findings suggest that this compound could be developed as an anti-inflammatory agent comparable to established drugs like celecoxib .
Anti-inflammatory Activity
In vitro studies have demonstrated the compound's ability to suppress the production of pro-inflammatory mediators, including nitric oxide and prostaglandins. The results indicate that it can significantly reduce inflammation in animal models.
Case Study: Carrageenan-Induced Paw Edema
In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a marked reduction in paw swelling compared to control groups. The anti-inflammatory efficacy was assessed using the following parameters:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| Low Dose | 30% |
| High Dose | 55% |
These results support the compound's potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Activity
Preliminary studies have also suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
These findings indicate that the compound could be further explored for its potential as an antibacterial agent .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with specific enzymes or receptors, making it a candidate for drug development.
Enzyme Inhibition : Recent studies have shown that derivatives of this compound can inhibit branched-chain amino acid transaminases (BCATs), which are essential for amino acid metabolism. The IC50 values for these interactions range from 1.77 µM to 3.7 µM, indicating significant inhibitory activity that could be harnessed for metabolic disorders .
Biological Research
Cellular Studies : In vitro studies have demonstrated that (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol can affect cell viability in certain cancer cell lines. Ongoing research is focused on elucidating the specific mechanisms of action and cytotoxic effects .
Receptor Modulation : The compound's ability to modulate receptor activity has been noted, although specific targets are still under investigation. This property may lead to applications in treating conditions related to receptor dysfunction .
Enzyme Inhibition Study
A study focused on the inhibition of BCAT enzymes demonstrated that this compound derivatives showed promising results as potential therapeutic agents in metabolic disorders. The observed IC50 values indicate a robust interaction with the target enzymes .
Cellular Studies
In vitro assays revealed that the compound affects cell viability across various cancer cell lines. Although specific IC50 values are still being determined, initial findings suggest that this compound could play a role in cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol,” we compare it with structurally or functionally related compounds, focusing on substituent effects, biological activity, and pharmacokinetic profiles.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Activity: The 2,6-difluorobenzyl group in the target compound and TAK-385 is associated with improved metabolic stability and target binding compared to non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius enhance hydrophobic interactions and reduce oxidative metabolism . In contrast, Compound 12b uses a 2,6-dichlorophenyl group, which increases steric bulk and may alter enzyme inhibition profiles (e.g., bacterial biotin carboxylase vs. mammalian targets) .
Biological Activity: TAK-385 demonstrates potent GnRH antagonism with reduced cytochrome P450 inhibition, a critical advantage in oncology applications to avoid drug-drug interactions .
Pharmacokinetic and Structural Insights: The methanol group in the target compound may enhance solubility relative to methyl or amine substituents in analogs like TAK-384.
Notes
- Limitations: Direct pharmacological data for “this compound” are scarce, necessitating extrapolation from analogs.
- Research Gaps : Synthesis protocols, in vivo efficacy, and toxicity profiles of the target compound remain uncharacterized in open literature.
Preparation Methods
Preparation via N-Alkylation of Pyrrolidin-3-yl Methanol
A common approach involves starting from pyrrolidin-3-yl methanol or its protected derivative, followed by N-alkylation with 2,6-difluorobenzyl bromide or chloride.
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- The pyrrolidin-3-yl methanol is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
- A base (e.g., triethylamine or sodium hydride) is added to deprotonate the pyrrolidine nitrogen.
- 2,6-Difluorobenzyl halide is slowly added at low temperature (0 °C to room temperature).
- The mixture is stirred until completion, monitored by TLC or HPLC.
- The reaction mixture is quenched, and the product is isolated by extraction and purified by flash chromatography.
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- Yields are typically high, around 85–92%, with the product isolated as a white solid.
- Melting points reported around 169–171 °C confirm the purity.
- Characterization by ^1H NMR and HRMS confirms the structure.
| Step | Reagents/Conditions | Yield (%) | Product State | Characterization Notes |
|---|---|---|---|---|
| N-alkylation | Pyrrolidin-3-yl methanol, 2,6-difluorobenzyl bromide, base, DCM, 0 °C to RT | 92 | White solid | m.p. 169-171 °C; ^1H NMR consistent with expected structure; HRMS accurate mass found |
This method is straightforward and scalable, suitable for producing gram-scale quantities.
Synthesis via Grignard Addition to Aryl Nitriles
An alternative method utilizes the addition of Grignard reagents to aryl nitriles, followed by reduction and cyclization steps to form the pyrrolidine ring bearing the desired substituents.
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- The aryl nitrile (e.g., 2,6-difluorobenzyl nitrile) is reacted with a Grignard reagent derived from a suitable alkyl or aryl halide.
- The reaction is conducted in dry THF under inert atmosphere (argon) at elevated temperature (70 °C) for several hours (2–8 h).
- After completion, the reaction mixture is cooled and quenched with dry methanol at 0 °C.
- Sodium borohydride is added slowly, and the mixture is heated to 60 °C to reduce the intermediate imine to the amine.
- The crude product is purified by flash chromatography.
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- Moderate to good yields (up to 85%) are achievable.
- The product is characterized by NMR and HRMS to confirm the formation of the pyrrolidin-3-yl methanol structure.
-
- This method allows for structural variation at the aryl group.
- It provides access to intermediates that can be further functionalized.
Photochemical and Catalytic Methods
Recent literature reports the use of photochemical reactors and catalytic systems for the synthesis of pyrrolidine derivatives, though specific application to this compound is less documented.
- Blue light sources (e.g., 465 nm LEDs) have been used to activate certain substrates in the presence of catalysts to facilitate bond formation.
- Such methods may offer milder conditions and improved selectivity.
Research Findings and Data Summary
The following table summarizes key experimental data from reported synthesis methods:
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| N-Alkylation | Pyrrolidin-3-yl methanol + 2,6-difluorobenzyl bromide | Base (TEA or NaH), DCM, 0 °C to RT | 85–92 | White solid, m.p. 169-171 °C, confirmed by ^1H NMR and HRMS |
| Grignard Addition to Nitrile | 2,6-Difluorobenzyl nitrile + Grignard reagent | Dry THF, 70 °C, NaBH4 reduction | 70–85 | Purified by flash chromatography, characterized by NMR and HRMS |
| Photochemical Catalysis | Pyrrolidine + isocyanate or aryl nitrile | Blue light (465 nm), catalytic system | Variable | High selectivity, mild conditions, yields vary |
Notes on Purification and Characterization
- Flash chromatography on silica gel is the preferred purification method, often using gradients of petroleum ether and ethyl acetate.
- Melting points around 169–171 °C indicate high purity.
- ^1H NMR spectra typically show aromatic proton signals between δ 7.0–7.5 ppm, methylene protons adjacent to nitrogen around δ 3.0–4.0 ppm, and hydroxymethyl protons.
- High-resolution mass spectrometry (HRMS) confirms molecular formula with minimal deviation between calculated and found m/z values.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-(2,6-difluorobenzyl)pyrrolidin-3-yl)methanol, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves alkylation of pyrrolidin-3-ylmethanol intermediates with 2,6-difluorobenzyl halides. For example:
-
Step 1 : React pyrrolidin-3-ylmethanol with 2,6-difluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
-
Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
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Optimization : Yield improvements (up to 93%) are achieved by controlling stoichiometry (1:1.2 molar ratio of pyrrolidine to benzyl halide) and using microwave-assisted synthesis to reduce reaction time .
Reaction Parameter Typical Range Impact on Yield Temperature 80–100°C Higher temps reduce side products Solvent DMF or MeCN DMF enhances solubility of intermediates Base K₂CO₃ Minimizes hydrolysis of benzyl halide
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., difluorobenzyl protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 3.2–3.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺ at m/z 268.1) .
- X-ray Crystallography : Resolves stereochemistry (if chiral centers exist) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Approach :
- Molecular Docking : Use software (e.g., Discovery Studio) to model interactions with targets like GABA receptors. The difluorobenzyl group enhances hydrophobic binding, while the pyrrolidine ring modulates stereoelectronic effects .
- QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with activity. Fluorine’s strong electron-withdrawing effect increases metabolic stability but may reduce solubility .
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.
Q. What strategies resolve contradictions in stability data across studies?
- Case Study : Discrepancies in degradation rates (e.g., hydrolysis in aqueous vs. non-polar solvents) arise from:
- pH Sensitivity : The compound degrades faster at pH < 4 due to protonation of the pyrrolidine nitrogen .
- Analytical Variability : Use standardized protocols (e.g., USP guidelines) for HPLC with UV detection at 254 nm .
- Mitigation : Conduct kinetic studies under controlled conditions (25°C, inert atmosphere) and replicate across labs .
Q. How does stereochemistry influence biological activity, and how is enantiomeric purity ensured?
- Stereochemical Impact : The 3-hydroxyl group’s configuration (R/S) affects binding to enzymes like kinases. For example, the R-enantiomer shows 10-fold higher inhibition of CYP3A4 .
- Enantiopure Synthesis :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation.
- Analyze via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Methodological Recommendations
- Synthetic Reproducibility : Include inert gas (N₂) during alkylation to prevent oxidation of the methanol group .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in SAR studies .
- Contradiction Resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
